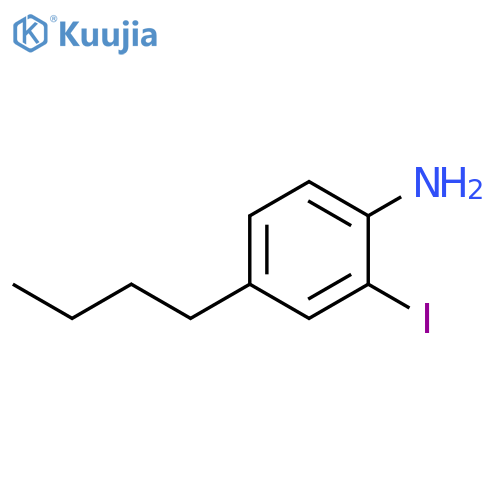Cas no 952054-06-7 (4-butyl-2-iodoaniline)

4-butyl-2-iodoaniline structure
商品名:4-butyl-2-iodoaniline
4-butyl-2-iodoaniline 化学的及び物理的性質
名前と識別子
-
- 4-butyl-2-iodoaniline
-
- インチ: 1S/C10H14IN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3
- InChIKey: DTKKJAFRZCQONF-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=C(CCCC)C=C1I
4-butyl-2-iodoaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1241408-250mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95.0% | 250mg |
$200.0 | 2023-10-02 | |
| Enamine | EN300-1241408-10000mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95.0% | 10000mg |
$2146.0 | 2023-10-02 | |
| A2B Chem LLC | AX28592-50mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 50mg |
$134.00 | 2024-07-18 | |
| Enamine | EN300-1241408-5.0g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$1448.0 | 2023-06-08 | |
| Enamine | EN300-1241408-1.0g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 1g |
$499.0 | 2023-06-08 | |
| 1PlusChem | 1P01DXDC-1g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 1g |
$679.00 | 2024-04-19 | |
| Aaron | AR01DXLO-5g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$2016.00 | 2024-07-18 | |
| Aaron | AR01DXLO-250mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 250mg |
$300.00 | 2025-02-10 | |
| A2B Chem LLC | AX28592-5g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$1560.00 | 2024-07-18 | |
| 1PlusChem | 1P01DXDC-250mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 250mg |
$300.00 | 2024-04-19 |
4-butyl-2-iodoaniline 関連文献
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
952054-06-7 (4-butyl-2-iodoaniline) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 68551-17-7(Isoalkanes, C10-13)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
